molecular formula C12H20N2O2 B8566157 1-[(6-Methylpyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol CAS No. 54126-81-7

1-[(6-Methylpyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol

Cat. No. B8566157
CAS RN: 54126-81-7
M. Wt: 224.30 g/mol
InChI Key: GAQXHDOWYHYFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-Methylpyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(6-Methylpyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(6-Methylpyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54126-81-7

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

1-(6-methylpyridin-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C12H20N2O2/c1-9(2)13-6-11(15)8-16-12-5-4-10(3)14-7-12/h4-5,7,9,11,13,15H,6,8H2,1-3H3

InChI Key

GAQXHDOWYHYFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OCC(CNC(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6.1 g of 6-methyl-3-pyridinol, 5.5 g of 1-isopropyl-3-azetidinol, 0.3 g of potassium hydroxide and 25 ml of benzyl alcohol is stirred for 16 hours under nitrogen in a bath at 150° C. After cooling, the reaction mixture is diluted with 50 ml of ether and extracted with 30 ml of 4 N hydrochloric acid. The aqueous phase is separated off, rendered alkaline with concentrated sodium hydroxide solution and extracted with 100 ml of methylene chloride. 3-(3'-Isopropylamino-2'-hydroxy-propoxy)-6-methyl-pyridine is isolated from the crude product thus obtained by bulb tube distillation at 130°-140° C. bath temperature and 0.04 mm Hg. It is identical in its properties with the product obtained in Example 19.
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6.1 g
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5.5 g
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0.3 g
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25 mL
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50 mL
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Synthesis routes and methods II

Procedure details

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